1-Benzyloxy-2,3-difluorobenzene
Overview
Description
1-Benzyloxy-2,3-difluorobenzene is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.22 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a benzyloxy group. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
1-Benzyloxy-2,3-difluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-difluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve continuous-flow processes to optimize yield and safety .
Chemical Reactions Analysis
1-Benzyloxy-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride to yield the corresponding alcohol.
Scientific Research Applications
1-Benzyloxy-2,3-difluorobenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyloxy-2,3-difluorobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
1-Benzyloxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler compound with a single fluorine atom, used as a precursor in organic synthesis.
1,2-Difluorobenzene: A compound with two fluorine atoms in adjacent positions, used in the synthesis of pharmaceuticals and agrochemicals.
1-Benzyloxy-4-fluorobenzene: A compound with a benzyloxy group and a fluorine atom in the para position, used in similar applications as this compound.
This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1,2-difluoro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUKTEJLXPEDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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